Conformational Divergence from Meta-Substituted Analog: Dihedral Angle and Hydrogen-Bonding Architecture
X-ray crystallographic analysis reveals that N-(4-chlorophenyl)-4-methoxybenzamide adopts a conformation where the mean plane through the amide group forms dihedral angles of 27.55(8)° and 31.94(7)° with the methoxy- and chloro-substituted benzene rings, respectively, and the inter-ring dihedral angle is 59.24(4)° [1]. In contrast, the meta-substituted analog N-(2-chlorophenyl)-3-methylbenzamide exhibits an anti conformation of the N—H and C=O bonds with a different overall geometry [2]. These structural differences directly impact intermolecular interactions: the title compound forms N—H⋯O and C—H⋯O hydrogen-bonded chains along the a-axis, whereas the meta-substituted analog packs differently due to altered substituent positioning [1] [2].
| Evidence Dimension | Conformational geometry (dihedral angles) and crystal packing motif |
|---|---|
| Target Compound Data | Dihedral angles: amide plane to methoxy ring = 27.55(8)°, amide plane to chloro ring = 31.94(7)°, inter-ring = 59.24(4)°; forms N—H⋯O and C—H⋯O chains along a-axis |
| Comparator Or Baseline | N-(2-chlorophenyl)-3-methylbenzamide: anti conformation of N—H and C=O bonds; distinct crystal packing |
| Quantified Difference | 27.55(8)° vs. 31.94(7)° asymmetry in amide plane orientation relative to aromatic rings; 59.24(4)° inter-ring dihedral angle |
| Conditions | Single-crystal X-ray diffraction at 293 K, Mo Kα radiation (λ = 0.71073 Å), triclinic space group P-1 |
Why This Matters
The distinct three-dimensional conformation and hydrogen-bonding network of N-(4-chlorophenyl)-4-methoxybenzamide directly influence its solid-state properties, solubility, and molecular recognition behavior, making it non-interchangeable with meta-substituted analogs in crystallization studies or structure-based design campaigns.
- [1] Kant, R., Sahi, S., Gupta, V. K., Kapoor, K., & Paul, S. (2012). N-(4-Chlorophenyl)-4-methoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3077. View Source
- [2] Gowda, B. T., et al. (2010). N-(2-Chlorophenyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2824. View Source
